N-[4-(diethylamino)-2-methylphenyl]-2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetamide
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Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetamide is a useful research compound. Its molecular formula is C27H34N4O2 and its molecular weight is 446.595. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in research focusing on the synthesis and reactions of related chemical structures. For instance, Matsuo et al. (1985) studied the synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, a chemical structure related to the compound (Matsuo, Yoshida, Ohta, & Tanaka, 1985).
Pharmacological Evaluation
- Research has also been conducted on the pharmacological evaluation of related compounds. For example, Wise et al. (1987) examined a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which included compounds structurally similar to the compound . These were evaluated for their antipsychotic properties (Wise et al., 1987).
Novel Polycyclic Systems
- Research by Ukhin et al. (2011) involved the development of a new polycyclic system containing the 1,4-benzodiazepine and isoindolinone fragments, which are relevant to the study of the compound (Ukhin, Suponitskii, Shepelenko, Belousova, Orlova, & Borodkin, 2011).
Antimicrobial and Antioxidant Agents
- There has been a study on the design and synthesis of benzodiazepines bearing various moieties, including the benzodiazepine structure present in the compound, demonstrating potential as antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).
Future Directions
properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(7,8-dimethyl-4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2/c1-6-30(7-2)20-11-12-22(19(5)13-20)29-26(32)16-31-25-15-18(4)17(3)14-24(25)28-23-10-8-9-21(23)27(31)33/h11-15,21H,6-10,16H2,1-5H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSAOKMUWDYTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C(=C3)C)C)N=C4CCCC4C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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